4,4-Dimethoxy-2-butanone synthesis and properties
4,4-Dimethoxy-2-butanone synthesis and properties
An In-depth Technical Guide to 4,4-Dimethoxy-2-butanone
Introduction
4,4-Dimethoxy-2-butanone, also known as acetylacetaldehyde dimethyl acetal, is a colorless to light yellow transparent liquid.[1] It is a versatile organic compound with the chemical formula C6H12O3.[2] This compound serves as a crucial intermediate in the synthesis of a variety of products across different industries, including pharmaceuticals, agrochemicals, and dyes.[1][3] Its utility is particularly noted in the production of antiretroviral drugs and herbicides.[1] Despite its wide-ranging applications, the industrial-scale synthesis of 4,4-dimethoxy-2-butanone is still developing in some regions, highlighting the economic significance of optimizing its production methods.[1]
Synthesis of 4,4-Dimethoxy-2-butanone
The primary industrial synthesis of 4,4-dimethoxy-2-butanone involves a Claisen ester condensation reaction followed by an acetalization step.[1][4] Typically, acetone and an alkyl formate (such as methyl formate or ethyl formate) are reacted in the presence of a strong base like sodium methoxide to form the sodium enolate of butenone.[1][4] This intermediate is then treated with methanol in a strong acidic medium (e.g., sulfuric acid) to yield the final product, 4,4-dimethoxy-2-butanone.[1][4] This process is favored for its use of readily available raw materials, mild operating conditions, and high product yield.[1]
Logical Diagram of Synthesis Pathway
Caption: General synthesis pathway for 4,4-Dimethoxy-2-butanone.
Experimental Protocol: Synthesis via Claisen Condensation
The following protocol is a representative example of the synthesis of 4,4-dimethoxy-2-butanone.
Step 1: Preparation of Sodium Butanone Enolate [4]
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To a 1L four-necked flask equipped with a thermometer, spherical condenser, stirrer, and nitrogen protection, add 122.7g of liquid sodium methoxide.
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Begin stirring and heat the mixture to 50°C.
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Prepare a mixture of 43.5g of acetone and 166.5g of ethyl formate.
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Add the acetone-ethyl formate mixture dropwise to the sodium methoxide solution over a period of 7 hours.
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After the addition is complete, maintain the reaction temperature at 50°C for an additional 2 hours to obtain a suspension containing sodium butanone enolate.
Step 2: Acetalization [4]
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In a separate four-necked flask, prepare a solution containing methanol and concentrated sulfuric acid.
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Add the previously prepared sodium butanone enolate solution dropwise to the acidic methanol solution. The addition should be completed over 1 to 4 hours, and the reaction temperature should be maintained between 25°C and 40°C.
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After the addition, allow the reaction to proceed for an additional 3 to 6 hours at the same temperature.
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Neutralize the reaction mixture by adding liquid sodium methoxide until the pH reaches 7.0-10.0. The neutralization temperature should be kept between 0°C and 40°C.
-
Stir the neutralized solution for 30 minutes and then filter to obtain the crude 4,4-dimethoxy-2-butanone.
Step 3: Purification [4]
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The crude product is first subjected to atmospheric distillation to recover methanol.
-
The residue is then purified by vacuum distillation.
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Collect the fraction boiling at 70-73°C at 20 mmHg.[4] This yields a colorless, transparent liquid, which is the final product with a purity of approximately 95%.[4]
Physical and Chemical Properties
4,4-Dimethoxy-2-butanone is characterized as a ketone and an acetal.[5] It is a flammable liquid and vapor.[6][7]
Table of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C6H12O3 | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][8] |
| Odor | Fruity, ethereal, nutty, alcoholic | [5][9] |
| Boiling Point | 178 °C (at 760 mmHg) | [10][11] |
| 70-73 °C (at 20 mmHg) | ||
| Melting Point | -82 to -83 °C | [6][7] |
| Density | 0.996 g/mL at 25 °C | |
| Refractive Index | n20/D 1.414 | |
| Flash Point | 57 °C | [7] |
| Solubility | Soluble in DMSO. Decomposes in water. | [12][13] |
Table of Spectral Data
| Spectral Data Type | Availability | Source(s) |
| 1H NMR | Available | [6] |
| 13C NMR | Available | [6] |
| Mass Spectrometry (GC-MS) | Available | [2][6] |
| Infrared (IR) Spectroscopy | Available | [6] |
Applications in Research and Development
4,4-Dimethoxy-2-butanone is a valuable building block in organic synthesis, primarily due to its nature as a 1,3-dielectrophilic compound.[14][15]
Key Applications
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of the antiretroviral drug Nevirapine.[1][4] It is also used in the production of sulfamerazine intermediates.[3]
-
Agrochemical Synthesis : This compound is used to synthesize highly efficient and low-toxicity herbicides.[1][4]
-
Aromatic and Heterocyclic Synthesis : It reacts with various reagents to form substituted toluenes, xylenes, naphthalenes, and pyrimidines.[14][15] For instance, its reaction with guanidines yields pyrimidine derivatives.[14]
-
Flavor and Fragrance : It is used as a flavoring agent in food products and as a component in fragrances.[9][10]
-
Coatings : It can be used in the preparation of environmentally friendly water-based coatings for electronic device casings.[1]
Workflow of 4,4-Dimethoxy-2-butanone as a Chemical Intermediate
Caption: Role of 4,4-Dimethoxy-2-butanone as a versatile intermediate.
Safety and Handling
4,4-Dimethoxy-2-butanone is considered to have moderate toxicity.[16] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[16] It is a flammable liquid and should be handled with appropriate safety precautions.[7]
Table of Safety Information
| Hazard Category | Precautionary Measures and Information | Source(s) |
| GHS Classification | Flammable liquid and vapor (Category 3). | [6][7] |
| Handling | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Avoid contact with skin, eyes, and inhalation of vapors. Handle in a well-ventilated area. | [7][16][17] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from strong acids and oxidizing agents. Store under an inert atmosphere to prevent moisture absorption and decomposition. | [16][17] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [7][16] |
| In case of Fire | Use water spray, dry chemical, foam, or carbon dioxide to extinguish. | [7] |
| Stability | Stable under normal conditions. Decomposes in contact with water and is sensitive to moisture. Incompatible with strong acids and oxidizing agents. | [13][17] |
References
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- 4. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 5. Human Metabolome Database: Showing metabocard for 4,4-Dimethoxy-2-butanone (HMDB0033851) [hmdb.ca]
- 6. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 4,4-Dimethoxy-2-butanone, CasNo.5436-21-5 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]
- 9. jdkintermediates.com [jdkintermediates.com]
- 10. chemimpex.com [chemimpex.com]
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